molecular formula C5H4ClFOS B13945645 (5-Chloro-3-fluorothiophen-2-yl)methanol

(5-Chloro-3-fluorothiophen-2-yl)methanol

Cat. No.: B13945645
M. Wt: 166.60 g/mol
InChI Key: OSUUSLXLISGTGW-UHFFFAOYSA-N
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Description

(5-Chloro-3-fluorothiophen-2-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a hydroxymethyl group at the 2nd position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-fluorothiophen-2-yl)methanol typically involves the functionalization of the thiophene ring. One common method is the halogenation of thiophene derivatives followed by the introduction of the hydroxymethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine sources, followed by a hydroxymethylation step using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-fluorothiophen-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(5-Chloro-3-fluorothiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluorothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluorothiophen-3-yl)methanol
  • (5-Chloro-3-fluorophenyl)methanol
  • (5-Chloro-3-fluorothiophen-2-yl)ethanol

Uniqueness

(5-Chloro-3-fluorothiophen-2-yl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H4ClFOS

Molecular Weight

166.60 g/mol

IUPAC Name

(5-chloro-3-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4ClFOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2

InChI Key

OSUUSLXLISGTGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)CO)Cl

Origin of Product

United States

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